molecular formula C12H18O4 B1387648 (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol CAS No. 1820579-68-7

(S)-4-(4-Methoxybenzyloxy)-1,3-butanediol

Cat. No. B1387648
M. Wt: 226.27 g/mol
InChI Key: GCVOAHFIFQYCKH-NSHDSACASA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-4-(4-Methoxybenzyloxy)-1,3-butanediol (MBD) is an important organic compound that is commonly used in various scientific research applications. MBD is a chiral compound, meaning it has two different configurations of its molecular structure, and is used to synthesize various other compounds. MBD is an important tool in the development of new drugs, as it can be used as a starting material for the synthesis of other compounds.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol involves the protection of a diol intermediate followed by a substitution reaction to introduce the methoxybenzyl group. The final step involves deprotection of the intermediate to yield the desired product.

Starting Materials
1,3-butanediol, 4-methoxybenzyl chloride, Sodium hydride, Tetrahydrofuran, Methanol, Hydrochloric acid, Sodium bicarbonate, Sodium chloride, Wate

Reaction
Step 1: Protection of 1,3-butanediol with methoxybenzyl chloride in the presence of sodium hydride and tetrahydrofuran to yield (S)-4-(4-methoxybenzyloxy)-1,3-butanediol, Step 2: Substitution reaction of the protected intermediate with 4-methoxybenzyl chloride in the presence of sodium hydride and tetrahydrofuran to introduce the methoxybenzyl group, Step 3: Deprotection of the intermediate with methanol and hydrochloric acid to remove the methoxybenzyl protecting group, Step 4: Neutralization of the reaction mixture with sodium bicarbonate and extraction with ethyl acetate, Step 5: Purification of the crude product by column chromatography using silica gel as the stationary phase and a mixture of ethyl acetate and hexanes as the mobile phase, Step 6: Recrystallization of the purified product from methanol to obtain (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol as a white crystalline solid

Mechanism Of Action

(S)-4-(4-Methoxybenzyloxy)-1,3-butanediol is a chiral compound, meaning it has two different configurations of its molecular structure. When (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol is used in the synthesis of other compounds, the two different configurations of the molecule can interact with the other molecules in different ways. This can lead to different effects on the synthesis of the compound.

Biochemical And Physiological Effects

(S)-4-(4-Methoxybenzyloxy)-1,3-butanediol has no known biochemical or physiological effects. It is used as a starting material for the synthesis of other compounds, and is not intended to be used as a drug or for any other purpose.

Advantages And Limitations For Lab Experiments

The main advantage of using (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol in lab experiments is that it is a relatively inexpensive and readily available starting material. Additionally, (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol is a chiral compound, meaning it can be used to synthesize other compounds with different configurations. However, (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol has a relatively low yield when used in reactions, and the reaction can be slow.

Future Directions

There are a number of potential future directions for (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol. One potential direction is the development of new methods for the synthesis of (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol, which could potentially increase its yield and reduce the time needed for the reaction. Additionally, (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol could be used in the synthesis of other compounds, such as chiral drugs. Another potential direction is the development of new methods for the purification of (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol, which could potentially increase its purity and reduce the time needed for the purification process. Finally, (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol could be used in the development of new drugs, as it can be used as a starting material for the synthesis of other compounds.

Scientific Research Applications

(S)-4-(4-Methoxybenzyloxy)-1,3-butanediol is an important compound in the development of new drugs. It can be used as a starting material for the synthesis of other compounds, such as chiral drugs. (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol can also be used in the synthesis of chiral intermediates, which can be used in the development of new drugs. Additionally, (S)-4-(4-Methoxybenzyloxy)-1,3-butanediol can be used in the synthesis of chiral auxiliaries, which are important in the purification of chiral drugs.

properties

IUPAC Name

(3S)-4-[(4-methoxyphenyl)methoxy]butane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O4/c1-15-12-4-2-10(3-5-12)8-16-9-11(14)6-7-13/h2-5,11,13-14H,6-9H2,1H3/t11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCVOAHFIFQYCKH-NSHDSACASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COCC(CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)COC[C@H](CCO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-4-(4-Methoxybenzyloxy)-1,3-butanediol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.